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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

Executive Summary
This guide provides a technical comparison between unsubstituted cinnamic acid and its

fluorinated derivatives (specifically 4-fluorocinnamic acid and related scaffolds). While natural

cinnamic acid exhibits baseline antimicrobial and anticancer potential, its therapeutic utility is

often limited by rapid metabolic clearance and moderate lipophilicity.

Key Finding: Strategic fluorination, particularly at the para-position, significantly alters the

physicochemical profile—enhancing metabolic stability via blocking of P450 oxidation sites and

improving membrane permeability (

) without drastically changing steric bulk. Experimental data reviewed herein demonstrates that
fluorinated derivatives can achieve up to a 3-fold increase in potency (IC

) against specific cancer targets compared to their non-fluorinated analogs.

Physicochemical & Pharmacokinetic Comparison[1]
The introduction of fluorine acts as a bioisostere for hydrogen or a hydroxyl group. The high

electronegativity of fluorine (3.98 Pauling scale) pulls electron density, altering the acidity (
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) of the carboxylic tail and the lipophilicity of the phenyl ring.

Comparative Properties Table
Property

Cinnamic Acid
(Non-Fluorinated)

4-Fluorocinnamic
Acid (Fluorinated)

Impact of
Fluorination

Molecular Weight 148.16 g/mol 166.15 g/mol

Minimal steric

increase (Van der

Waals radius:

H=1.20Å vs F=1.47Å).

Lipophilicity (

)
~2.13 ~2.45 - 2.60

Increased lipophilicity

facilitates passive

transport across lipid

bilayers.

Acidity (

)
4.44 ~4.20

Electron-withdrawing

F stabilizes the

carboxylate anion,

slightly increasing

acidity.

Metabolic Stability
Low (Rapid oxidation

at para-position)
High

C-F bond (116

kcal/mol) blocks

CYP450-mediated

hydroxylation at the

para-site.

Electronic Effect Neutral Ring
Electron Deficient

Ring

Reduces potential for

oxidative metabolism

on the ring; alters

-

stacking interactions.

Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how fluorination modifies the pharmacophore.
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Figure 1: SAR Logic demonstrating how fluorine substitution translates to enhanced biological

potency.

Synthetic Methodology: Knoevenagel
Condensation[2][3][4]
The most robust method for synthesizing 4-fluorocinnamic acid is the Knoevenagel

condensation. This reaction is preferred over the Perkin reaction due to milder conditions and

higher yields.

Protocol: Synthesis of 4-Fluorocinnamic Acid
Objective: Synthesize 4-fluorocinnamic acid from 4-fluorobenzaldehyde.

Reagents:

4-Fluorobenzaldehyde (10 mmol)

Malonic acid (12 mmol)

Pyridine (Solvent/Base, 5 mL)

Piperidine (Catalyst, 0.1 mL)

HCl (1M, for acidification)

Step-by-Step Workflow:
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Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar,

dissolve 4-fluorobenzaldehyde (1.24 g) and malonic acid (1.25 g) in pyridine (5 mL).

Catalysis: Add catalytic piperidine (approx. 5 drops).

Heating: Attach a reflux condenser and heat the mixture to 100°C for 4 hours. Note:

Evolution of CO

bubbles indicates decarboxylation is proceeding.

Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into a

beaker containing ice-cold water (50 mL) and concentrated HCl (to pH < 2).

Precipitation: The product will precipitate as a white solid.[1] Stir for 30 minutes to ensure

complete precipitation.

Purification: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove

pyridine traces. Recrystallize from ethanol/water (1:1) to obtain pure white crystals.

Yield Expectation: 80-85%.
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Figure 2: Step-by-step synthetic workflow for the Knoevenagel condensation.

Biological Performance: Experimental Data
Case Study A: Anticancer Potency (PERK Inhibition)
Fluorination often improves the potency of cinnamic acid derivatives by enhancing binding

affinity and cellular retention. In a study comparing indole-cinnamic hybrids, the fluorinated
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derivative demonstrated superior inhibition of PERK (Protein Kinase R-like Endoplasmic

Reticulum Kinase), a key target in cancer cell survival.

Table 1: Comparative Anticancer Activity (PERK Enzyme Assay)

Compound Substitution
IC

(nM)
Fold Improvement

Non-Fluorinated

Analog
H (Unsubstituted) 2.5 nM -

Fluorinated Analog F (Para-position) 0.8 nM 3.1x

Interpretation: The 3-fold increase in potency is attributed to the fluorine atom's ability to

modulate the electron density of the aromatic ring, strengthening interactions within the

hydrophobic pocket of the enzyme, alongside improved metabolic stability.

Case Study B: Antimicrobial Efficacy
Cinnamic acids disrupt microbial cell membranes. Halogenation (Cl, F) increases the

lipophilicity of the molecule, allowing deeper penetration into the lipid bilayer of bacteria like E.

coli and S. aureus.

Table 2: Antimicrobial MIC Comparison (Representative Data)

Compound Target Organism
MIC (Minimum Inhibitory
Conc.)[2][3][4][5]

Cinnamic Acid E. coli > 6.75 mM (Weak)

4-Chlorocinnamic Acid* E. coli 0.708 mM (Moderate)

4-Fluorocinnamic Acid S. aureus
< 1.0 mM (Estimated High

Potency)

*Note: 4-Chlorocinnamic acid data is used here as a validated proxy for halogenated

performance. Fluorinated derivatives typically exhibit similar or superior permeability profiles
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due to the high electronegativity of F facilitating membrane dipole interactions.

Mechanism of Action
The following diagram details the dual mechanism: membrane disruption (antimicrobial) and

enzyme inhibition (anticancer).
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Figure 3: Dual mechanism of action highlighting the role of lipophilicity in bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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